

Application Notes: Phenolphthalin (Kastle-Meyer) Presumptive Test for Blood

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Compound of Interest

Compound Name: Phenolphthalol

Cat. No.: B1213416

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Introduction

The Phenolphthalin test, commonly known as the Kastle-Meyer test, is a highly sensitive and widely used presumptive method for the detection of blood.[1][2][3] First described in 1903, this catalytic color test is a staple in forensic science for the preliminary identification of suspected bloodstains at a crime scene.[1] The procedure is valued for its rapidity, high sensitivity, and the non-destructive nature of the test, which allows the sample to be preserved for subsequent serological and DNA analysis.[2][3][4]

Principle of the Test

The test relies on the peroxidase-like activity of the heme group found in hemoglobin within red blood cells.[5][6] The chemical indicator, phenolphthalein, is reduced to a colorless form called phenolphthalin (**phenolphthalol**) using zinc dust in an alkaline solution.[1][4][7] In the presence of an oxidizing agent (hydrogen peroxide), the heme acts as a catalyst, speeding up the oxidation of the colorless phenolphthalin back to phenolphthalein.[6][8] This conversion results in a rapid and distinct color change to bright pink or fuchsia, indicating a presumptive positive result for blood.[1][5]

Quantitative Data Summary

The performance of the Kastle-Meyer test is characterized by its high sensitivity and its known limitations regarding specificity. A positive result is presumptive and should be confirmed with more specific tests.

Parameter	Observation	Reference(s)
Sensitivity	Capable of detecting blood at dilutions ranging from 1:10,000 to 1:10,000,000.	[9][10]
Result Window	A positive reaction (pink color) should appear immediately, typically within 5 to 15 seconds.	[5][6]
False Negatives	Can occur in the presence of strong reducing agents.	[1]
False Positives	May be caused by strong chemical oxidants (e.g., copper or nickel salts, some cleaning agents) or plant peroxidases (e.g., found in horseradish, potatoes, broccoli).	[3]
Specificity	Reacts with hemoglobin from both human and other animal species.	[1][5][6]

Experimental Protocols

1. Preparation of Reagents

A. Phenolphthalin Stock Solution (Kastle-Meyer Reagent) This protocol describes the reduction of phenolphthalein to its colorless phenolphthalin form.

- Materials:
 - Phenolphthalein powder: 2 g
 - Potassium hydroxide (KOH): 20 g
 - Zinc dust: 20 g

- Distilled water: 100 mL
- Round-bottom flask, heating mantle, reflux condenser
- Filter paper
- Amber glass storage bottle
- Procedure:
 - In the round-bottom flask, combine 2 g of phenolphthalein and 20 g of potassium hydroxide.^[7]
 - Add 100 mL of distilled water and mix until the solids dissolve, forming a deep pink solution.^[7]
 - Add 20 g of zinc dust to the solution.^[7]
 - Gently heat the mixture. The solution will be boiled until the pink color disappears, becoming colorless or pale yellow. This indicates the successful reduction of phenolphthalein.^[7]
 - Allow the solution to cool completely.
 - Filter the solution to remove the excess zinc dust.^[7]
 - Store the resulting stock solution in a tightly sealed amber glass bottle in a cool, dark environment to prevent auto-oxidation.^[7]

B. Phenolphthalin Working Solution The stock solution is diluted for use in the test.

- Procedure:
 - Prepare the working solution by diluting the phenolphthalin stock solution with ethanol (95% or absolute). A common dilution is 1 part stock solution to 4 parts ethanol, but this can be optimized.
 - The final working solution should be colorless.^[7]

C. Hydrogen Peroxide (3%) A standard 3% hydrogen peroxide solution is used as the oxidizing agent.^{[5][6]} This solution should be fresh, as it can degrade over time.

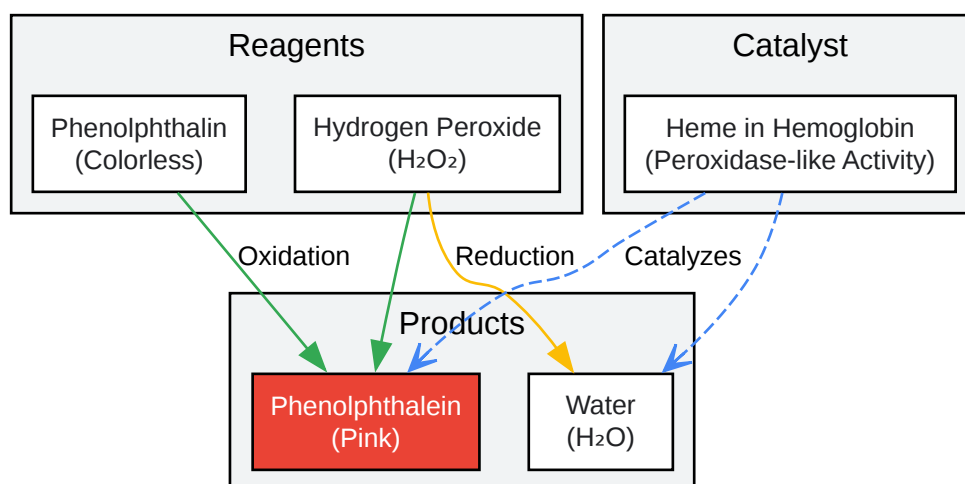
2. Presumptive Test Protocol

This procedure details the steps for testing a suspected bloodstain. It is critical to run positive (known blood) and negative (a clean area of the swab) controls prior to testing evidentiary samples to ensure reagent efficacy and prevent misinterpretation.^[5]

- Materials:
 - Sterile cotton swabs or filter paper^[5]
 - Distilled water
 - Ethanol (Reagent grade)
 - Phenolphthalin working solution
 - 3% Hydrogen Peroxide solution
- Procedure:
 - Moisten a sterile cotton swab with a single drop of distilled water.^{[5][9][11]}
 - Gently rub the suspected stain to transfer a small, visible amount of the substance onto the swab.^{[5][11]}
 - (Optional but Recommended) Add 1-2 drops of ethanol to the swab. This step helps to lyse the red blood cells, exposing the hemoglobin and increasing the test's sensitivity.^{[1][9][12]}
 - Add 1-2 drops of the phenolphthalin working solution to the swab.^{[5][6]}
 - Observe for any immediate color change. If a pink color appears at this stage, the test is considered inconclusive. This indicates the presence of an oxidizing agent in the sample itself, which can cause a false positive.^{[5][6][11]}

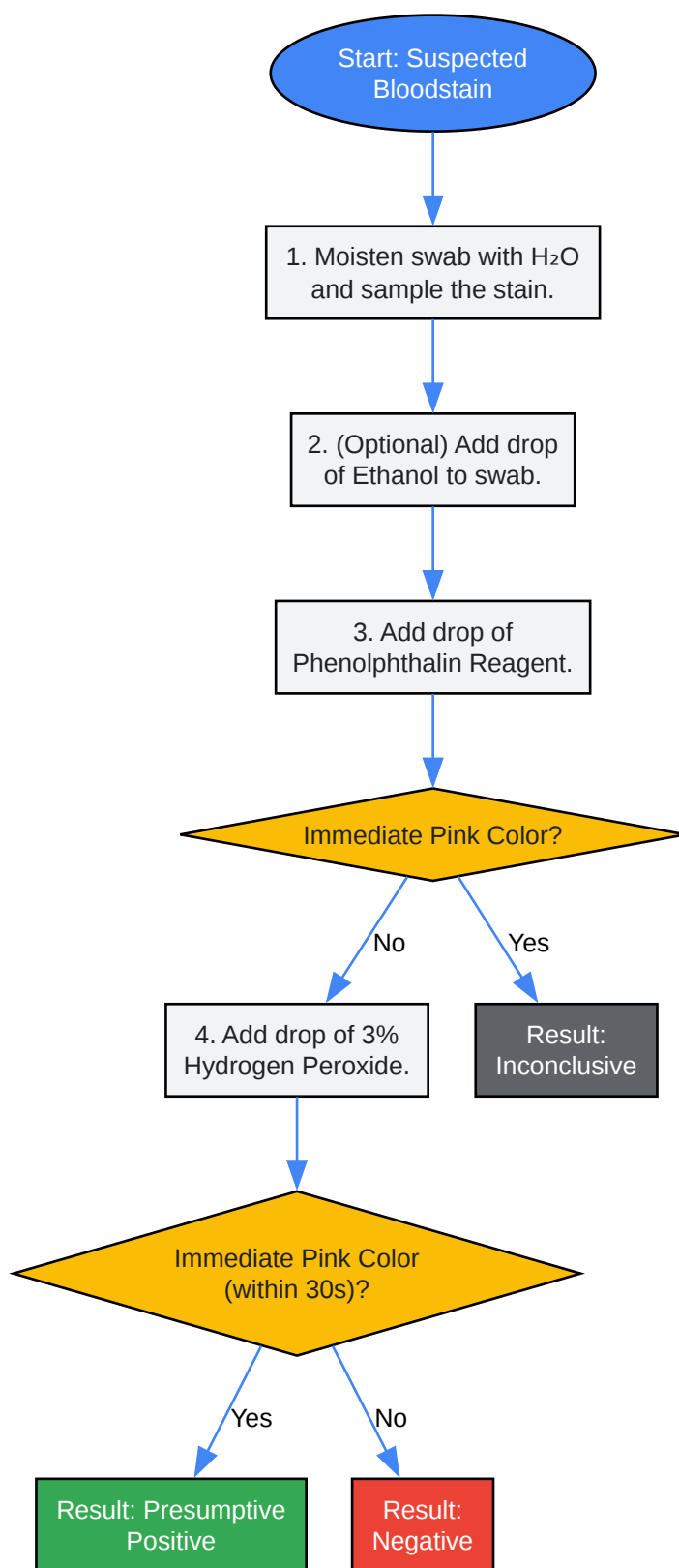
- If no color change occurred in the previous step, add 1-2 drops of 3% hydrogen peroxide to the swab.[1][5][6][11]
- Interpret the results:
 - Positive: An immediate and vibrant pink color develops within 10-15 seconds.[5][6][9]
This is a presumptive positive for the presence of blood.
 - Negative: No color change is observed.[5][6]
 - Inconclusive: A pink color appears before the addition of hydrogen peroxide, or a non-pink color develops that could mask the result.[11]
- Important: A pink color that develops after 30 seconds should be disregarded, as the phenolphthalein may begin to oxidize on its own when exposed to air.[1][9][13]

Visualizations



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Caption: Chemical pathway of the Kastle-Meyer test.



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Caption: Experimental workflow for the Phenolphthalin test.

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